1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide
CAS No.: 1361114-57-9
Cat. No.: VC2574049
Molecular Formula: C11H16Br3N3O
Molecular Weight: 445.98 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1361114-57-9 |
|---|---|
| Molecular Formula | C11H16Br3N3O |
| Molecular Weight | 445.98 g/mol |
| IUPAC Name | 1-[4-(5-bromopyrazin-2-yl)piperidin-1-yl]ethanone;dihydrobromide |
| Standard InChI | InChI=1S/C11H14BrN3O.2BrH/c1-8(16)15-4-2-9(3-5-15)10-6-14-11(12)7-13-10;;/h6-7,9H,2-5H2,1H3;2*1H |
| Standard InChI Key | JTEVNDFXJDPNEH-UHFFFAOYSA-N |
| SMILES | CC(=O)N1CCC(CC1)C2=CN=C(C=N2)Br.Br.Br |
| Canonical SMILES | CC(=O)N1CCC(CC1)C2=CN=C(C=N2)Br.Br.Br |
Introduction
Chemical Identity and Structural Properties
Basic Chemical Information
1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide represents a significant compound in the field of medicinal chemistry research. This compound is characterized by several key identifiers and properties that contribute to its unique chemical profile. The identification parameters presented in Table 1 provide essential reference information for researchers working with this compound.
Table 1: Chemical Identity Parameters
| Parameter | Value |
|---|---|
| CAS Number | 1361114-57-9 |
| Molecular Formula | C11H16Br3N3O |
| Molecular Weight | 445.98 g/mol |
| Chemical Class | Pyrazine-substituted piperidine |
The compound's chemical identity is firmly established through its unique CAS registry number (1361114-57-9), which serves as its definitive identifier in chemical databases and literature. The molecular formula indicates the precise atomic composition, revealing a structure containing carbon, hydrogen, bromine, nitrogen, and oxygen atoms in specific proportions. The molecular weight of 445.98 g/mol places this compound in a range that is commonly associated with drug-like molecules, suggesting potential pharmaceutical applications.
Structural Features and Characteristics
The structural configuration of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide exhibits distinctive features that significantly influence its chemical behavior and potential biological interactions. The core structure consists of a piperidine ring with specific functional group attachments that determine its chemical reactivity patterns. The compound's structure is notable for several key features that contribute to its potential pharmacological properties.
The central piperidine ring serves as a scaffold for the attachment of functional groups, providing conformational stability and three-dimensional orientation. The 5-bromo-pyrazin-2-yl substituent at the 4-position of the piperidine ring introduces aromaticity and potential for π-stacking interactions with biological targets. The ethanone (acetyl) group attached to the nitrogen of the piperidine introduces carbonyl functionality, potentially creating hydrogen bond acceptor sites for interaction with biological receptors. Additionally, the presence of three bromine atoms in the compound (one in the pyrazine ring and two as counterions in the dihydrobromide salt form) significantly influences its solubility profile and may affect its absorption and distribution characteristics in biological systems.
Synthesis and Preparation Methodologies
General Synthetic Approaches
The synthesis of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide typically involves a multi-step process requiring precise control of reaction conditions. The synthetic route generally begins with appropriate precursors containing the piperidine and pyrazine functionalities, which are subsequently coupled through strategic chemical transformations. These reactions must be carefully managed to ensure high yield and purity of the final product.
The synthesis typically requires specialized equipment and controlled laboratory environments. Inert atmospheres, such as argon or nitrogen, are often necessary to prevent unwanted side reactions with atmospheric oxygen or moisture. Temperature control is likewise critical, as many of the reaction steps may be temperature-sensitive and require precise thermal regulation to proceed efficiently. Modern synthetic approaches may utilize microwave-assisted synthesis or flow chemistry techniques to enhance reaction efficiency and reproducibility.
Purification Techniques
Following synthesis, the isolation and purification of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide requires sophisticated techniques to ensure high purity for research applications. Several complementary methodologies are typically employed in sequence to achieve research-grade purity levels. Recrystallization represents a classical purification technique particularly well-suited for obtaining highly pure crystalline forms of the compound. This process involves dissolving the crude product in a suitable solvent at elevated temperatures, followed by controlled cooling to induce selective crystallization of the target compound.
Chromatographic methods, particularly column chromatography, provide a powerful approach for separating the target compound from structurally similar impurities. High-performance liquid chromatography (HPLC) may be employed for final purification steps, especially when exceptional purity is required for sensitive biological assays. The purification strategy must be carefully optimized for this specific compound, considering its solubility characteristics, stability, and the nature of potential impurities from the synthetic process.
Research Findings and Biological Activity
Current Understanding of Mechanism of Action
While the complete mechanistic profile of 1-[4-(5-Bromo-pyrazin-2-yl)-piperidin-1-yl]-ethanone dihydrobromide remains under investigation, preliminary research suggests several potential modes of action that may underlie its biological effects. Based on structural analysis and initial experimental data, several hypotheses regarding its mechanism have emerged. The compound's structure suggests potential activity as a receptor antagonist or enzyme inhibitor, with possible interactions at binding sites where the spatial arrangement of its functional groups enables favorable molecular recognition.
In vitro studies are typically conducted to assess binding affinities and biological activities, providing crucial insights into pharmacological profiles and potential therapeutic applications. These studies may include receptor binding assays, enzyme inhibition assays, and cell-based functional assays to characterize the compound's activity across multiple biological systems. The presence of the bromopyrazine group may contribute to selective interactions with specific biological targets, potentially differentiating this compound from related structures lacking this feature.
| Research Area | Potential Targets | Relevance |
|---|---|---|
| Oncology | Kinase Inhibition | Structurally similar compounds have shown activity against proliferation pathways |
| Neuroscience | Neurotransmitter Receptors | Piperidine scaffolds have precedent in neurological applications |
| Immunology | Inflammatory Mediators | Bromo-substituted heterocycles have shown immunomodulatory properties |
Future Research Directions and Challenges
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